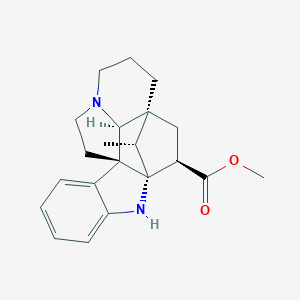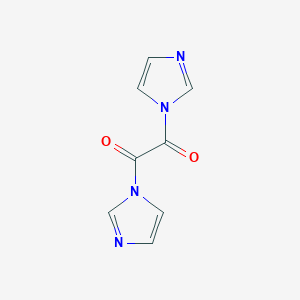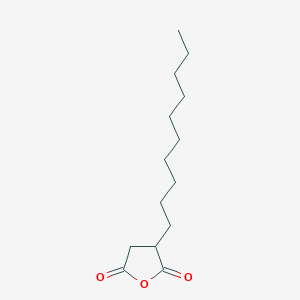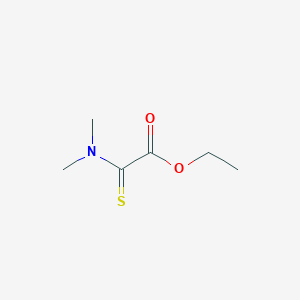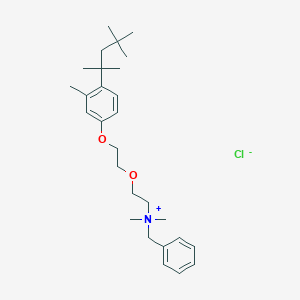
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, also known as DTBTO, is a quaternary ammonium compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is based on its cationic nature. It can interact with negatively charged surfaces and molecules, leading to the formation of micelles and other aggregates. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can also act as a phase transfer catalyst, facilitating the transfer of reactants from one phase to another. These properties make Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride a versatile compound for various applications.
Effets Biochimiques Et Physiologiques
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been shown to have low toxicity and biocompatibility, making it suitable for use in biological applications. It has been studied for its antimicrobial and antifungal properties, as well as its ability to disrupt bacterial biofilms. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has several advantages for use in lab experiments. It is a versatile compound that can be used in various applications, and it has low toxicity and biocompatibility. However, its cationic nature can also be a limitation, as it can interact with negatively charged molecules and surfaces, leading to non-specific binding and interference with other assays.
Orientations Futures
There are several future directions for research on Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. Another area of interest is the study of the mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride in various applications, such as drug delivery systems and cancer therapy. Additionally, the development of new applications for Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, such as in environmental remediation and energy storage, is an area of ongoing research.
Méthodes De Synthèse
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can be synthesized using various methods such as the reaction between benzyl chloride and dimethylamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. Another method involves the reaction between benzyl chloride and N,N-dimethylethanolamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. These methods have been studied and optimized for their yield and purity.
Applications De Recherche Scientifique
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been widely used in scientific research as a cationic surfactant and a phase transfer catalyst. It has been used in the synthesis of nanoparticles, polymers, and other materials. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been used as an emulsifier and a stabilizer in various applications such as drug delivery systems, cosmetics, and food products.
Propriétés
Numéro CAS |
15716-02-6 |
|---|---|
Nom du produit |
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride |
Formule moléculaire |
C28H44ClNO2 |
Poids moléculaire |
462.1 g/mol |
Nom IUPAC |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
Clé InChI |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
SMILES canonique |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Autres numéros CAS |
15716-02-6 |
Synonymes |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



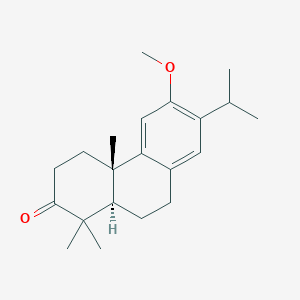
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
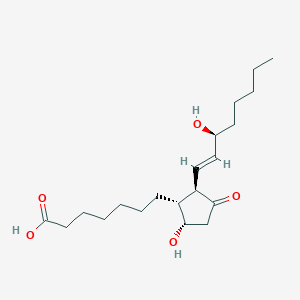
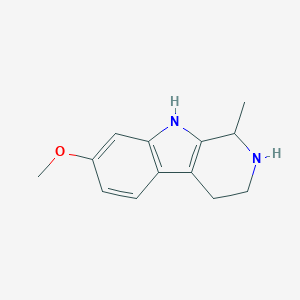
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
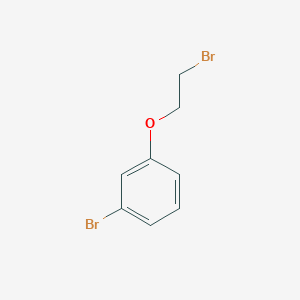
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
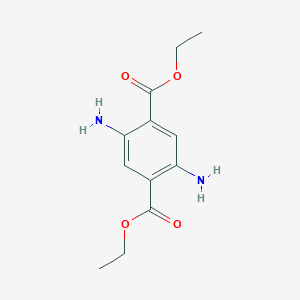
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
